molecular formula C14H14BrNO4S B5769028 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B5769028
M. Wt: 372.24 g/mol
InChI Key: POWQLUDROWTMGK-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide functional group attached to a benzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy groups can be introduced via nucleophilic substitution reactions using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with a suitable sulfonamide precursor, such as benzenesulfonyl chloride (C6H5SO2Cl), in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to investigate the biological activity of sulfonamide derivatives.

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxybenzenesulfonamide
  • 5-bromo-2-methoxy-N-methylbenzenesulfonamide
  • 5-bromo-2-methoxy-N-(2-bromobenzyl)benzenesulfonamide

Uniqueness

5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of two methoxy groups and a bromine atom, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-12-6-4-3-5-11(12)16-21(17,18)14-9-10(15)7-8-13(14)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWQLUDROWTMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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